molecular formula C12H17BrN2O5 B563984 Succinimidyl-6-(bromoacetamido)caproate CAS No. 109880-16-2

Succinimidyl-6-(bromoacetamido)caproate

Cat. No.: B563984
CAS No.: 109880-16-2
M. Wt: 349.181
InChI Key: OOBXEDBTFDLRPM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Succinimidyl-6-(bromoacetamido)caproate typically involves the reaction of succinimidyl-6-aminohexanoate with bromoacetyl bromide. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine . The reaction proceeds through the formation of an intermediate, which then reacts with the bromoacetyl bromide to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Succinimidyl-6-(bromoacetamido)caproate primarily undergoes substitution reactions due to the presence of the bromoacetamido group. This group is highly reactive and can be substituted by nucleophiles such as amines and thiols .

Common Reagents and Conditions

Common reagents used in reactions with this compound include primary amines, thiols, and other nucleophiles. The reactions are typically carried out in organic solvents like dimethyl sulfoxide (DMSO) or dichloromethane, under mild conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from reactions with this compound are typically bioconjugates, where the bromoacetamido group has been replaced by a nucleophile. These bioconjugates are often used in various biochemical assays and labeling studies .

Mechanism of Action

The mechanism of action of Succinimidyl-6-(bromoacetamido)caproate involves the formation of covalent bonds with nucleophilic groups on target molecules. The bromoacetamido group reacts with nucleophiles such as amines and thiols, forming stable bioconjugates. This reactivity is exploited in various labeling and cross-linking applications, allowing for the precise modification and analysis of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Succinimidyl-6-(bromoacetamido)caproate is unique due to its specific combination of a succinimidyl ester and a bromoacetamido group, which provides a balance of reactivity and stability. This makes it particularly useful for bioconjugation and protein labeling applications, where precise and stable modifications are required.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[(2-bromoacetyl)amino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O5/c13-8-9(16)14-7-3-1-2-4-12(19)20-15-10(17)5-6-11(15)18/h1-8H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBXEDBTFDLRPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70703859
Record name 2-Bromo-N-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70703859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109880-16-2
Record name 2-Bromo-N-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70703859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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